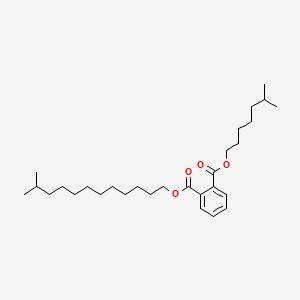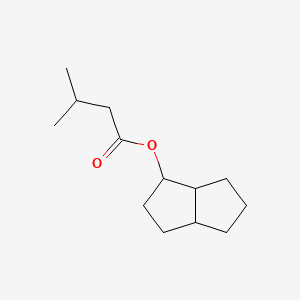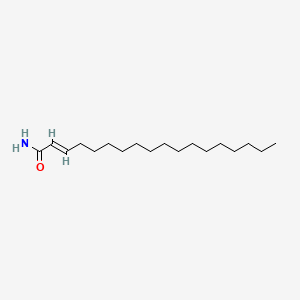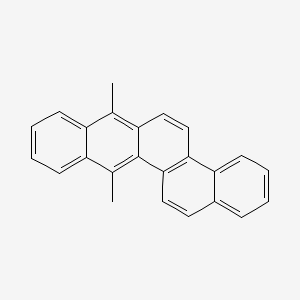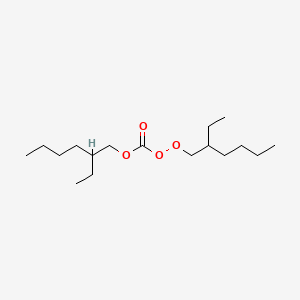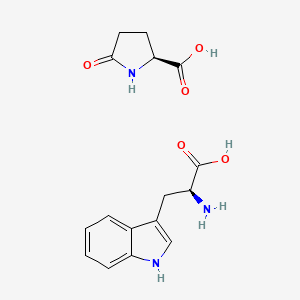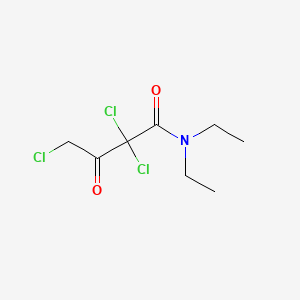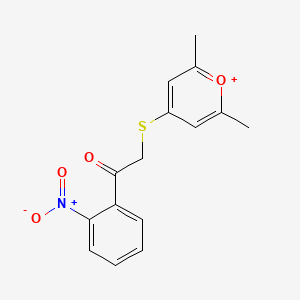
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is a complex organic compound that belongs to the class of pyrylium salts These compounds are known for their aromaticity and stability, making them valuable in various chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- typically involves the reaction of 2,6-dimethylpyrylium salts with 2-(2-nitrophenyl)-2-oxoethylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrophenyl and oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- involves its interaction with molecular targets through its aromatic and functional groups. The compound can form stable complexes with other molecules, influencing their reactivity and function. The nitrophenyl group plays a crucial role in these interactions, potentially affecting enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
Compared to similar compounds, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- stands out due to its unique combination of functional groups. The presence of both the nitrophenyl and oxoethyl groups enhances its reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5330-90-5 |
|---|---|
Molekularformel |
C15H14NO4S+ |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14NO4S/c1-10-7-12(8-11(2)20-10)21-9-15(17)13-5-3-4-6-14(13)16(18)19/h3-8H,9H2,1-2H3/q+1 |
InChI-Schlüssel |
LJQDHNXSHVMURA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[O+]1)C)SCC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


